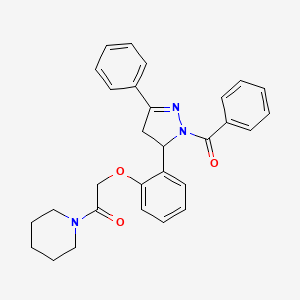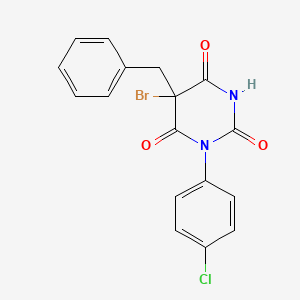
5-Benzyl-5-bromo-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Benzyl-5-bromo-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione, also known as BBDT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains a diazinane ring and a phenyl group. BBDT has been synthesized using different methods and has shown promising results in various studies.
Scientific Research Applications
Intramolecular and Intermolecular Reactivity
Studies on compounds with similar structural features have focused on the intramolecular and intermolecular reactivity of localized singlet diradicals. For instance, the research on the photodenitrogenation of diethoxy-substituted diazene in nonprotic solvents showcases the formation of unique diradical intermediates, characterized by their transient absorption and considerable lifetimes. Such studies underline the potential of similar compounds in understanding reaction mechanisms and designing novel photochemical processes (Abe et al., 2000).
Polymerization Catalysts
Research on nickel(II) and palladium(II) diimine complexes bearing phenyl moieties highlights their application as catalysts in olefin polymerization. These studies contribute to the development of new materials and offer insights into the synthesis and structural characterization of catalysts that might be relevant to compounds with similar structural features (Schmid et al., 2001).
Coordination Chemistry
The coordination chemistry involving Schiff-base ligands and various metals, including cadmium and cobalt, results in the creation of new coordination polymers. These polymers have unique properties and structures, demonstrating the broad applicability of diaza compounds in material science and coordination chemistry (Dong et al., 2000).
properties
IUPAC Name |
5-benzyl-5-bromo-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O3/c18-17(10-11-4-2-1-3-5-11)14(22)20-16(24)21(15(17)23)13-8-6-12(19)7-9-13/h1-9H,10H2,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLLGFVKKFZLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-5-bromo-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2587293.png)
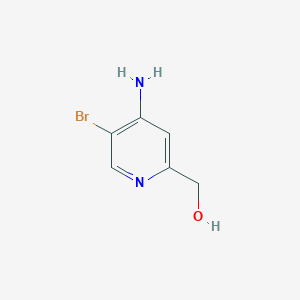
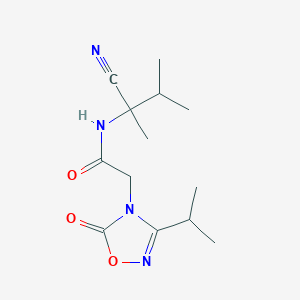
![7-bromo-2-methyl-3-oxo-8-phenyl-4,6,7,8-tetrahydro-3H-[1,3]thiazino[3,2-b][1,2,4]triazin-9-ium bromide](/img/no-structure.png)
![N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide](/img/structure/B2587299.png)
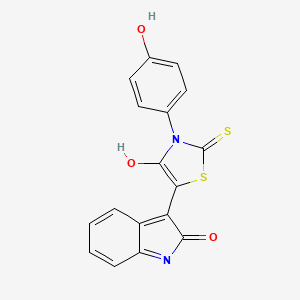
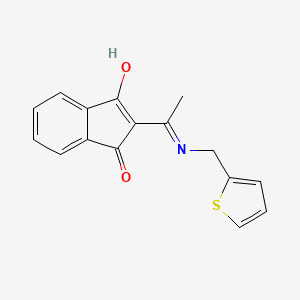
![N-[[1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2587304.png)
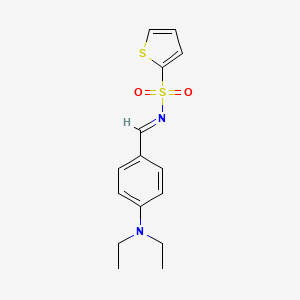
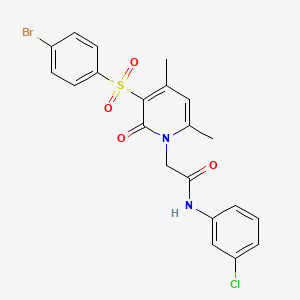
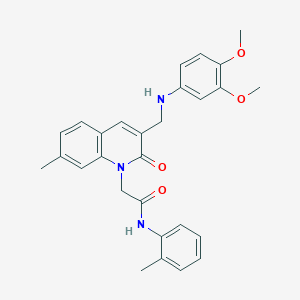
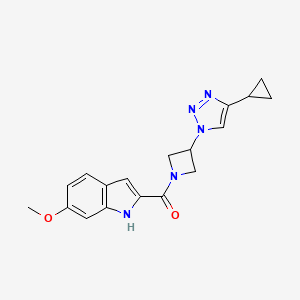
![N-cyclopropyl-1-[6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2587314.png)
